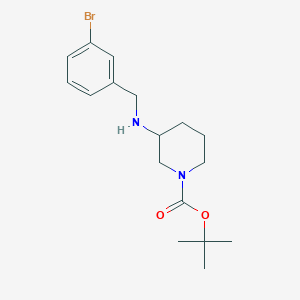![molecular formula C29H33N2NaO7S2 B15146603 Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)
Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulforhodamine B, also known as Kiton Red 620, is a fluorescent dye with the chemical formula C₂₇H₃₀N₂O₇S₂. It is widely used in various scientific fields due to its strong fluorescence properties. This red solid dye is highly water-soluble and is often used in laser-induced fluorescence and the quantification of cellular proteins in cultured cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulforhodamine B is synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with 4-sulfobenzenediazonium chloride. The reaction typically occurs in an acidic medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of Sulforhodamine B involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the dye .
Analyse Des Réactions Chimiques
Types of Reactions
Sulforhodamine B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: Sulforhodamine B can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can produce deaminated products .
Applications De Recherche Scientifique
Sulforhodamine B has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell density determination and cytotoxicity assays to quantify cellular proteins.
Medicine: Utilized in drug screening assays to measure cell proliferation and cytotoxicity.
Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial applications .
Mécanisme D'action
Sulforhodamine B exerts its effects through its strong fluorescence properties. The dye binds electrostatically to protein basic amino acid residues in cells, allowing for the quantification of cellular proteins. The binding is pH-dependent, with the dye binding under mild acidic conditions and being extracted under mild basic conditions .
Comparaison Avec Des Composés Similaires
Sulforhodamine B is unique due to its strong fluorescence and water solubility. Similar compounds include:
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Eosin Y: A fluorescent dye used in histology with distinct staining properties
Sulforhodamine B stands out due to its specific fluorescence characteristics and its ability to bind to cellular proteins, making it highly valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C29H33N2NaO7S2 |
|---|---|
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C29H34N2O7S2.Na/c1-7-30(8-2)24-16-26-22(13-18(24)5)29(21-12-11-20(39(32,33)34)15-28(21)40(35,36)37)23-14-19(6)25(17-27(23)38-26)31(9-3)10-4;/h11-17H,7-10H2,1-6H3,(H-,32,33,34,35,36,37);/q;+1/p-1 |
Clé InChI |
XJENLUNLXRJLEZ-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1C)C(=C3C=C(C(=[N+](CC)CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15146524.png)
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
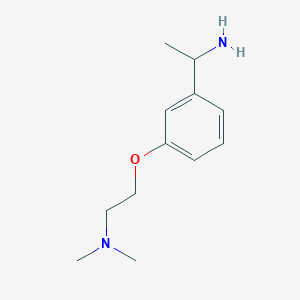
![(2S,3S,4R,4As,6aS,6bR,8aR,11S,12S,12aR,14aS,14bS)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15146535.png)
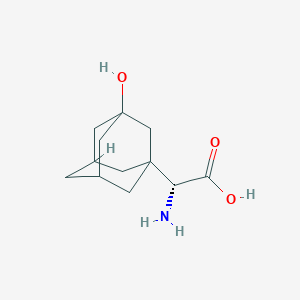
![n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B15146549.png)
![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)
![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)
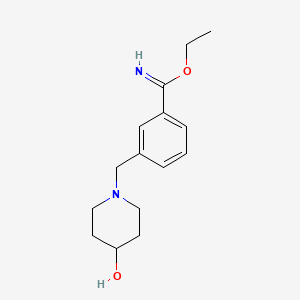
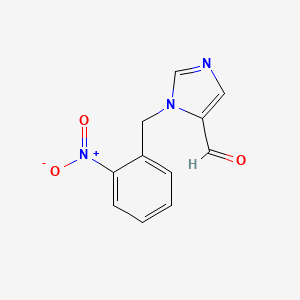
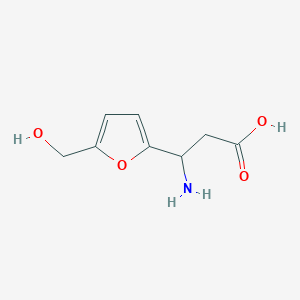
![(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate](/img/structure/B15146597.png)
![(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B15146600.png)
